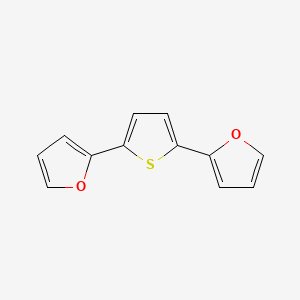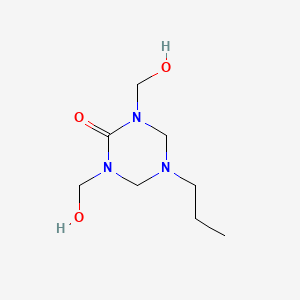
Tetrahydro-1,3-bis(hydroxymethyl)-5-propyl-1,3,5-triazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydro-1,3-bis(hydroxymethyl)-5-propyl-1,3,5-triazin-2(1H)-one is an organic compound with a complex structure It is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1,3-bis(hydroxymethyl)-5-propyl-1,3,5-triazin-2(1H)-one typically involves multiple steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the triazine ring, followed by the introduction of hydroxymethyl and propyl groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent quality.
化学反応の分析
Types of Reactions
Tetrahydro-1,3-bis(hydroxymethyl)-5-propyl-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Various substituents can be introduced into the triazine ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various alcohols or amines.
科学的研究の応用
Tetrahydro-1,3-bis(hydroxymethyl)-5-propyl-1,3,5-triazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Tetrahydro-1,3-bis(hydroxymethyl)-5-propyl-1,3,5-triazin-2(1H)-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Tetrahydro-1,3-bis(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione: This compound shares structural similarities with Tetrahydro-1,3-bis(hydroxymethyl)-5-propyl-1,3,5-triazin-2(1H)-one but differs in the ring structure and functional groups.
Other Triazine Derivatives: Various other triazine derivatives may have similar chemical properties but differ in their specific substituents and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for certain applications where other compounds may not be as effective.
特性
CAS番号 |
90228-18-5 |
|---|---|
分子式 |
C8H17N3O3 |
分子量 |
203.24 g/mol |
IUPAC名 |
1,3-bis(hydroxymethyl)-5-propyl-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C8H17N3O3/c1-2-3-9-4-10(6-12)8(14)11(5-9)7-13/h12-13H,2-7H2,1H3 |
InChIキー |
OKTQWTOTDZMNHS-UHFFFAOYSA-N |
正規SMILES |
CCCN1CN(C(=O)N(C1)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


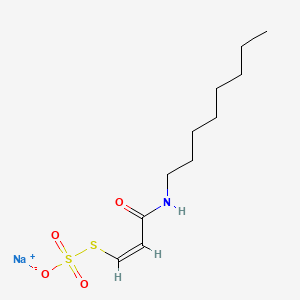

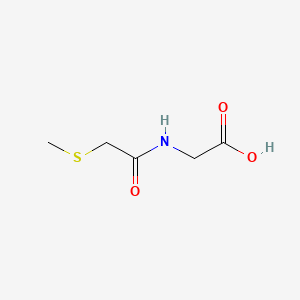
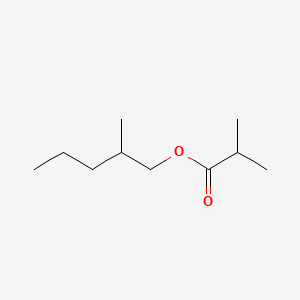
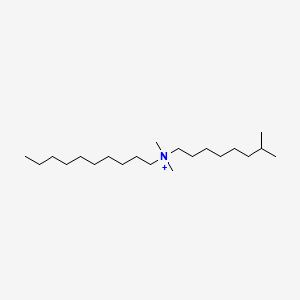


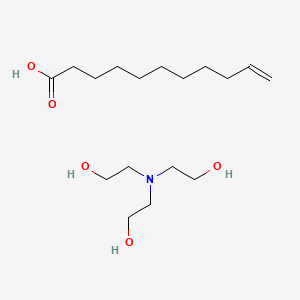

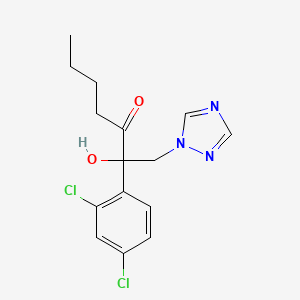

![2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate](/img/structure/B12680495.png)

